molecular formula C21H34N2O5SSi B1593870 N-(Triethoxysilylpropyl)dansylamide CAS No. 70880-05-6

N-(Triethoxysilylpropyl)dansylamide

Cat. No.: B1593870
CAS No.: 70880-05-6
M. Wt: 454.7 g/mol
InChI Key: AWGTUBDCLHXASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Organosilane Chemistry for Interface Engineering

The field of organosilane chemistry has undergone a significant evolution, progressing from its initial use as simple coupling agents to a sophisticated tool for molecular-level interface engineering. spast.orgresearchgate.net Initially, organosilanes were primarily employed to enhance adhesion between inorganic fillers, like silica (B1680970), and organic polymer matrices in composite materials. researchgate.netmdpi.com The basic mechanism involves the hydrolysis of the silane's alkoxy groups (e.g., methoxy (B1213986) or ethoxy) to form reactive silanols (Si-OH). spast.orgresearchgate.net These silanols can then condense with hydroxyl groups on an inorganic surface, forming stable siloxane (Si-O-Si) bonds, while the organofunctional tail of the silane (B1218182) interacts with the surrounding organic matrix. researchgate.netkyoto-u.ac.jp

This fundamental capability has been refined over time. Researchers have moved beyond simple adhesion to creating highly organized, self-assembled monolayers (SAMs) on surfaces. kyoto-u.ac.jp This approach allows for precise control over the chemical and physical properties of a surface, influencing factors like wettability, corrosion resistance, and biocompatibility. acs.org The ability to engineer these interfaces with molecular nanolayers has become crucial for applications ranging from protective coatings and microelectronics to advanced sensors. kyoto-u.ac.jpaip.org The development of various organofunctional silanes has been a key driver of this progress, offering a wide palette of chemical functionalities to be anchored to surfaces. spast.orgresearchgate.net

Significance of Bifunctional Molecular Design in Hybrid Materials

The concept of bifunctional molecular design is central to the creation of advanced hybrid materials. researchgate.netwikipedia.org These materials, which combine inorganic and organic components, leverage the distinct properties of each phase to achieve performance that is superior to the individual constituents. nih.govrsc.org Bifunctional molecules act as the essential linkers or mediators that ensure compatibility and synergistic interaction between these disparate phases. researchgate.netwikipedia.org

A classic example of a bifunctional molecule is an organosilane coupling agent, which possesses two different types of reactive functional groups. wikipedia.org One end of the molecule, the trialkoxysilyl group, is designed to react and form covalent bonds with inorganic substrates like glass, silica, or metal oxides through hydrolysis and condensation reactions. wikipedia.orgcymitquimica.com The other end features an organofunctional group (e.g., amino, epoxy, or in the case of the subject compound, a fluorescent dye) that can interact or react with an organic polymer, a biological molecule, or another functional system. spast.orgresearchgate.net This dual reactivity allows for the creation of a stable interface, effectively "coupling" the two materials. researchgate.net This molecular-level integration is critical for improving the mechanical strength of composites, immobilizing biomolecules on sensor surfaces, and designing multifunctional nanoparticles for diagnostic applications. researchgate.netnih.gov The unique design enables the development of materials with combined properties, such as magnetic and fluorescent hybrid nanoparticles. rsc.orgnih.gov

Role of Fluorescent Probes in Modern Research Methodologies

Fluorescent probes have become indispensable tools in modern science, with applications spanning from cell biology to materials science. thermofisher.comnih.gov Their utility stems from their high sensitivity, specificity, and the ability to provide real-time information with high spatial and temporal resolution. nih.gov Fluorescence is a phenomenon where a molecule, known as a fluorophore, absorbs light at one wavelength and emits it at a longer wavelength. thermofisher.comnih.gov This emitted light can be detected and quantified, allowing researchers to visualize, track, and measure specific molecules, structures, or environmental conditions. thermofisher.com

In biological research, fluorescent probes are used to label and observe specific proteins, nucleic acids, and organelles within living cells, providing insights into complex cellular processes without significant disruption. researchgate.net The development of a vast array of organic dyes and fluorescent proteins has provided a rich "toolbox" for researchers. thermofisher.comnih.gov In materials science, fluorescent probes are integrated into materials to report on local environmental changes, such as pH, polarity, or the presence of specific analytes. rsc.orgrsc.org They can be used to study polymer dynamics, monitor curing processes, or detect microscopic defects. The versatility and quantitative capabilities of fluorescence techniques have made them a standard for a myriad of research applications. thermofisher.com

Overview of N-(Triethoxysilylpropyl)dansylamide within the Context of Multifunctional Molecules

This compound is a prime example of a multifunctional molecule that embodies the principles of advanced functional silanes. cymitquimica.com Its structure is inherently bifunctional, integrating two key chemical moieties: a triethoxysilyl group and a dansylamide (B1669799) group. cymitquimica.com This design allows it to serve as a bridge between inorganic surfaces and the world of fluorescence-based detection and analysis.

The triethoxysilylpropyl portion of the molecule provides the mechanism for surface attachment. The triethoxysilyl group, -Si(OCH₂CH₃)₃, is reactive towards hydroxyl-bearing surfaces such as silica, glass, and various metal oxides. acs.orgcymitquimica.com Through a sol-gel process involving hydrolysis and condensation, this group forms robust covalent siloxane (Si-O-Si) bonds with the substrate. cambridge.orgarizona.edunih.gov The hydrolysis step converts the ethoxy groups into reactive silanol (B1196071) groups (Si-OH), which then condense with surface hydroxyls or other silanols, anchoring the molecule to the surface. acs.orgsigmaaldrich.com

The dansylamide group is a well-known and widely utilized fluorophore. wikipedia.orgresearchgate.net Derived from dansyl chloride, this group exhibits strong fluorescence, typically with an excitation maximum around 335-350 nm and an emission maximum that is highly sensitive to the polarity of its local environment, ranging from 520 nm to 550 nm. wikipedia.orgaatbio.com This solvatochromic behavior makes it an excellent probe for reporting on the chemical nature of its surroundings. rsc.orgwikipedia.org By covalently linking this fluorescent reporter to a surface via the silane anchor, this compound can be used to create fluorescently-labeled surfaces, develop sensors, or probe the interface of hybrid materials. cymitquimica.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 70880-05-6 cymitquimica.comguidechem.comsigmaaldrich.com
Molecular Formula C₂₁H₃₄N₂O₅SSi cymitquimica.comguidechem.com
Molecular Weight 454.66 g/mol cymitquimica.comsigmaaldrich.com
IUPAC Name 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-1-naphthalenesulfonamide cymitquimica.comsigmaaldrich.com
Appearance Liquid cymitquimica.com
Purity ~95% cymitquimica.comsigmaaldrich.com

| Solubility | Soluble in organic solvents | cymitquimica.com |

Table 2: Spectroscopic Properties of the Dansyl Group

Property Wavelength/Value Notes Source(s)
Excitation Maximum (λex) ~335 - 350 nm Largely independent of solvent polarity. wikipedia.orgaatbio.com
Emission Maximum (λem) ~518 - 550 nm Highly dependent on the polarity of the solvent/environment. wikipedia.orgaatbio.comnih.gov

| Stokes Shift | High | The difference between excitation and emission maxima is large. | wikipedia.org |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dansyl chloride
Dansyl amide
Silica
Methanol (B129727)
Ethanol (B145695)
3-(triethoxysilyl)propyl chloride
Sodium tetrasulfide
Bis(triethoxysilylpropyl)tetrasulfide
Carbon black
Butanone oxime
Blocked hexamethylene diisocyanate
Blocked 1,4-Phenylene diisocyanate
Blocked tolylene-2,4-diisocyanate
Zinc oxide
Stearic acid
N-Isopropyl-N′-phenyl-4-phenylenediamin
1,3-Diphenylguanidine
N-cyclohexyl-2-benzothiazole sulphonamide
Polyethylene glycol
Polypropylene glycol
Trimethoxysilane
Triethoxysilane
Tetramethoxysilane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-N-(3-triethoxysilylpropyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O5SSi/c1-6-26-30(27-7-2,28-8-3)17-11-16-22-29(24,25)21-15-10-12-18-19(21)13-9-14-20(18)23(4)5/h9-10,12-15,22H,6-8,11,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGTUBDCLHXASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072183
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70880-05-6
Record name N-((Triethoxysilyl)propyl)dansylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70880-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(3-(triethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070880056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]naphthalene-1-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Derivatization Approaches for N Triethoxysilylpropyl Dansylamide

Precursor Selection and Reactant Stoichiometry in Dansylamide (B1669799) Synthesis

The synthesis of N-(Triethoxysilylpropyl)dansylamide involves the reaction of two primary precursors: (3-Aminopropyl)triethoxysilane (APTES) and dansyl chloride. kpi.uawikipedia.org APTES serves as the silane (B1218182) coupling agent, providing the triethoxysilylpropyl moiety, while dansyl chloride introduces the fluorescent dansyl group. thenanoholdings.comkpi.ua

The selection of these precursors is strategic. APTES is a bifunctional molecule with a reactive amino group and hydrolyzable ethoxy groups. kpi.ua The amino group provides a site for covalent attachment of the dansyl moiety, while the triethoxysilyl group enables subsequent hydrolysis and condensation reactions, which are critical for its function as a surface modifier and crosslinking agent. thenanoholdings.com Dansyl chloride is a well-established fluorescent labeling reagent that reacts readily with primary amines to form stable, highly fluorescent sulfonamides. wikipedia.orgwikipedia.orgnih.gov

The stoichiometry of the reactants is a critical parameter in the synthesis. Typically, the reaction is carried out with a near-equimolar ratio of APTES and dansyl chloride. However, the specific conditions, including the solvent and the presence of a base to neutralize the hydrochloric acid byproduct, can influence the optimal ratio. nih.govmdpi.com

Table 1: Key Precursors in this compound Synthesis
PrecursorChemical NameRole in Synthesis
APTES (3-Aminopropyl)triethoxysilaneProvides the triethoxysilylpropyl backbone and the primary amine for reaction with dansyl chloride.
Dansyl Chloride 5-(Dimethylamino)naphthalene-1-sulfonyl chlorideProvides the fluorescent dansyl group.

Silane Coupling Reaction Mechanisms in the Formation of this compound

The formation of this compound is a two-step process. The first step is the nucleophilic substitution reaction between the primary amine of APTES and the sulfonyl chloride of dansyl chloride. This reaction results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. nih.gov

Hydrolysis and Condensation Pathways of the Triethoxysilyl Moiety

The triethoxysilyl moiety of this compound is susceptible to hydrolysis and condensation reactions, particularly in the presence of water. thenanoholdings.comresearchgate.net The hydrolysis of the ethoxy groups leads to the formation of reactive silanol (B1196071) groups (-Si-OH). researchgate.netnih.gov This process can be stepwise, with the rate of hydrolysis potentially increasing as more methoxy (B1213986) groups are replaced by hydroxy groups. nih.gov

These silanol groups can then undergo condensation with other silanol groups or with hydroxyl groups on a substrate surface, forming stable siloxane bonds (-Si-O-Si-). thenanoholdings.comnih.gov This condensation process is the basis for the compound's utility as a coupling agent and for forming crosslinked networks. thenanoholdings.comkpi.ua The kinetics of hydrolysis and condensation are influenced by factors such as pH, catalyst, and the concentration of water and alcohol in the reaction medium. researchgate.netresearchgate.netcapes.gov.br

Reaction Conditions and Catalysis in Silane Coupling

The silane coupling reaction is typically carried out in a polar organic solvent, such as acetone (B3395972) or acetonitrile, which can dissolve both reactants. mdpi.comgoogle.com The reaction can be performed at room temperature, although gentle heating may be used to promote completion. google.comresearchgate.net

The reaction between an amine and a sulfonyl chloride often requires a base to neutralize the HCl generated. nih.govmdpi.com In the context of this compound synthesis, the choice of base is important to avoid unwanted side reactions with the triethoxysilyl group.

The hydrolysis and condensation of the triethoxysilyl group are often catalyzed by acids or bases. capes.gov.brafinitica.com Acidic conditions tend to promote hydrolysis while slowing down condensation, whereas basic conditions can accelerate both processes. capes.gov.br

Table 2: Factors Influencing Silane Coupling and Hydrolysis/Condensation
FactorInfluence on Reaction
pH Affects the rate of both hydrolysis and condensation of the triethoxysilyl group. researchgate.netresearchgate.net
Water Concentration Essential for the hydrolysis of the triethoxysilyl group to form reactive silanols. thenanoholdings.comresearchgate.net
Catalyst Acids or bases can be used to control the kinetics of hydrolysis and condensation. capes.gov.brafinitica.com
Solvent A polar organic solvent is typically used to dissolve the reactants. mdpi.comgoogle.com
Temperature Can be used to control the rate of the initial coupling reaction and subsequent hydrolysis/condensation. google.comresearchgate.net

Purification Methodologies for High-Purity this compound

After the synthesis, the crude product may contain unreacted starting materials, byproducts, and oligomeric species formed from the condensation of the silane. Purification is therefore essential to obtain high-purity this compound.

Common purification techniques include:

Filtration: To remove any solid byproducts or excess reagents. mdpi.com

Washing: The product can be washed with water or a suitable organic solvent to remove impurities. mdpi.com

Chromatography: Techniques like column chromatography or thin-layer chromatography can be employed for separating the desired product from closely related impurities. bohrium.com

Distillation: Given its nature as a viscous liquid, vacuum distillation can be a suitable method for purification. researchgate.net

The purity of the final product is often assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). capes.gov.brafinitica.com

Modification and Functionalization of this compound Derivatives

The versatility of this compound stems from the ability to modify both the dansyl group and the silane moiety.

Strategic Derivatization of the Dansyl Group for Specific Research Applications

The dansyl group itself can be chemically modified to alter its fluorescent properties or to introduce new functionalities. acs.org While the core dansyl structure provides inherent fluorescence, derivatization can be used to:

Tune Emission Wavelength: Modifications to the aromatic ring system can shift the fluorescence emission to different wavelengths, which is advantageous for multiplexing in fluorescence imaging.

Introduce Quenching/FRET Moieties: The dansyl group can be incorporated into Förster Resonance Energy Transfer (FRET) pairs or designed to have its fluorescence quenched in the presence of specific analytes, creating "turn-on" or "turn-off" fluorescent probes. nih.govrsc.org

Enhance Environmental Sensitivity: The fluorescence of the dansyl group is often sensitive to the polarity of its local environment. acs.org Derivatization can further enhance this sensitivity, making the resulting probes valuable for studying protein conformation and membrane dynamics.

These modifications typically involve standard organic synthesis techniques to introduce new substituents onto the naphthalene (B1677914) ring of the dansyl group.

Tailoring the Silane Moiety for Enhanced Substrate Interaction

The effectiveness of this compound as a fluorescent probe for surface analysis is fundamentally dependent on the covalent immobilization of the molecule to the substrate. This attachment is orchestrated by the triethoxysilyl group, which acts as a reactive anchor. The structure and reactivity of this silane moiety can be strategically modified to enhance the stability, efficiency, and nature of the bond formed with a given substrate, thereby tailoring the probe for specific applications and improving its performance.

The primary mechanism for the attachment of alkoxysilanes, such as this compound, to hydroxylated surfaces (like glass, silica (B1680970), or metal oxides) involves a two-step process: hydrolysis followed by condensation. dtic.mil Initially, the alkoxy groups (e.g., ethoxy groups, -OCH2CH3) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). tombrowninc.comnycu.edu.tw These silanol groups can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate), or they can self-condense with other silanol groups to form a polysiloxane network on the surface. nycu.edu.tw

The efficiency of this process and the resulting characteristics of the immobilized layer are significantly influenced by the nature of the alkoxy groups on the silane. Key parameters that can be tailored include the type of alkoxy group (e.g., methoxy vs. ethoxy) and their steric bulk.

Influence of Alkoxy Group Type and Steric Hindrance

The rate of hydrolysis is a critical factor in the surface modification process. Generally, methoxy groups (-OCH3) hydrolyze more rapidly than ethoxy groups (-OC2H5). researchgate.net This faster reaction can be advantageous for applications requiring rapid surface functionalization. However, the hydrolysis of methoxy groups produces methanol (B129727), which can be a safety and environmental concern, whereas the hydrolysis of ethoxy groups yields the less toxic ethanol (B145695). tombrowninc.com

Conversely, employing larger, bulkier alkoxy groups, such as isopropoxy or butoxy groups, can sterically hinder the approach of water to the silicon center, thereby slowing down the rate of hydrolysis. researchgate.net This can provide greater control over the reaction and can increase the stability of the silane solution prior to application. The choice of the alkoxy group can therefore be a trade-off between reaction speed and controllability.

Research Findings on Silane Moiety Modification

While extensive research on the specific derivatization of the silane moiety of this compound is not widely published, valuable insights can be drawn from studies on analogous systems where fluorescent dyes are tethered to surfaces using different silane coupling agents.

A notable study investigated the interfacial region of silica particle/epoxy-based composites using a dansyl-based fluorescent probe. nih.gov In this research, silica particles were surface-coated with either 3-aminopropyltriethoxysilane (B1664141) (APTES) or 3-aminopropylmethyldiethoxysilane (APDES), and a dansyl derivative was subsequently attached. The fluorescence response as a function of temperature was used to probe the local environment. The results indicated that the interface generated with APTES, which has three reactive ethoxy groups, appeared to be more flexible than that created with APDES, which has two ethoxy groups and one methyl group. nih.gov This suggests that the number of potential covalent linkages to the surface and the degree of cross-linking within the silane layer can directly impact the physical properties of the resulting interface.

This finding is significant because it demonstrates that even a subtle change in the silane moiety—from a trialkoxy to a dialkoxy configuration—can alter the characteristics of the immobilized layer. For this compound, this implies that derivatization to a di- or mono-alkoxy silane could be a strategy to control the rigidity and conformation of the probe on a surface.

The following interactive table summarizes the general effects of modifying the silane moiety based on established principles of silane chemistry.

Silane Moiety ModificationEffect on Hydrolysis RateEffect on Condensation and Surface BindingPotential Impact on this compound Performance
Triethoxysilyl (Standard) Moderate hydrolysis rate, produces ethanol.Forms up to three Si-O-Substrate bonds, allowing for strong attachment and potential for cross-linking.Provides a balance of reactivity and stability for general-purpose surface functionalization.
Trimethoxysilyl Faster hydrolysis rate compared to ethoxy, produces methanol.Similar potential for strong bonding and cross-linking as triethoxy, but with faster kinetics.May allow for more rapid surface preparation, but with increased safety considerations due to methanol byproduct.
Methyldiethoxysilyl Slower hydrolysis than triethoxysilyl due to fewer alkoxy groups.Forms up to two Si-O-Substrate bonds, leading to a potentially more flexible and less cross-linked surface layer.Could be used to create a more flexible and less rigid attachment of the dansyl probe to the surface, as suggested by analogous studies. nih.gov
Bulkier Alkoxy Groups (e.g., Isopropoxy) Slower hydrolysis rate due to increased steric hindrance.Slower condensation rate, providing a longer working time for the silane solution. The resulting bond strength is comparable once formed.Offers enhanced stability of the probe in solution and more controlled surface deposition, which can be critical for achieving well-defined monolayers.

Spectroscopic Characterization Techniques for Mechanistic Elucidation of N Triethoxysilylpropyl Dansylamide

Advanced Fluorescence Spectroscopy for Photophysical Property Investigation

Fluorescence spectroscopy is a primary tool for investigating the behavior of N-(Triethoxysilylpropyl)dansylamide. The dansyl group, a derivative of dansyl chloride, is known for its sensitivity to the polarity of its local environment, making it a valuable probe in chemical and biological research.

Steady-state fluorescence measurements provide fundamental information about the electronic transitions of this compound. The excitation spectrum reveals the wavelengths of light absorbed by the molecule to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.

The fluorescence of dansylamides exhibits significant solvatochromism. For instance, a dansylamide (B1669799) derivative with a long hydrophobic chain shows a considerable red shift of approximately 4000 cm⁻¹ when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water. rsc.org In contrast, a similar compound with a shorter acyl chain displays a much smaller red shift of about 2230 cm⁻¹. rsc.org This sensitivity to solvent polarity is a key characteristic of the dansyl fluorophore and is crucial for its application as an environmental probe.

Research on a related compound, N-(3-Imidazolyl)propyl dansylamide, showed an excitation maximum at 338 nm and an emission maximum at 515 nm in a PBS-EtOH solution. researchgate.net These values can serve as a reference point for studies on this compound, although the specific maxima may vary depending on the solvent and other environmental factors.

Table 1: Illustrative Steady-State Spectral Properties of a Dansylamide Derivative

PropertyValueConditions
Excitation Maximum (λex)~338 nmPBS-EtOH (1:4, pH = 7.4)
Emission Maximum (λem)~515 nmPBS-EtOH (1:4, pH = 7.4)

Note: Data is based on a related dansylamide compound and may vary for this compound.

Time-resolved fluorescence techniques provide dynamic information about the fluorophore and its surroundings. Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-resolved fluorescence anisotropy measures the rotational motion of the fluorophore. sif.itvu.lt

These measurements are performed by exciting the sample with a short pulse of polarized light and monitoring the parallel and perpendicular components of the fluorescence emission over time. sif.ityoutube.com The anisotropy decay is then analyzed to determine the rotational correlation time, which is related to the size and shape of the rotating molecule or molecular complex. sif.ityoutube.com

For dansyl derivatives, time-resolved emission spectroscopy has revealed significant time dependence in their fluorescence spectra, with red shifts of up to 40 nm occurring over a 40-nanosecond period in lipid bilayer systems. nih.gov This behavior is attributed to the formation of an intramolecular charge transfer state followed by reorientation of polar solvent molecules around the excited fluorophore. nih.gov The complex time-dependent behavior of the dansyl group can complicate the interpretation of fluorescence quenching and energy transfer experiments. nih.gov

Table 2: Example of Time-Resolved Fluorescence Parameters

ParameterDescriptionTypical Information Gained
Fluorescence Lifetime (τ)Average duration of the excited state.Provides insight into quenching mechanisms and local environment.
Rotational Correlation Time (θ)Time taken for a molecule to rotate through a significant angle.Relates to the size, shape, and flexibility of the molecule or complex.
Initial Anisotropy (r₀)Anisotropy at time zero after excitation.Provides information about the angle between absorption and emission transition dipoles.

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by a variety of molecular interactions. nih.govnih.gov Studying quenching mechanisms provides valuable information about the accessibility of the fluorophore to quenchers and the dynamics of these interactions.

Dynamic quenching occurs when the quencher molecule collides with the fluorophore in the excited state, leading to non-radiative de-excitation. This process is diffusion-controlled and is described by the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant. The Stern-Volmer constant is a product of the bimolecular quenching constant (kq) and the fluorescence lifetime in the absence of the quencher (τ₀).

Analysis of a dansyl amide N-oxide probe demonstrated a fluorescence quenching mechanism attributed to a photoinduced electron transfer (PET) process from the N-oxide moiety to the dansyl amide fluorophore. nih.gov

Static quenching occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. In this case, the decrease in fluorescence intensity is due to a reduction in the concentration of fluorescent molecules. Unlike dynamic quenching, static quenching is not dependent on diffusion or the excited-state lifetime.

The association constant for the formation of the ground-state complex can be determined from the quenching data. For example, a study on N-(3-Imidazolyl)propyl dansylamide as a sensor for Hg²⁺ ions found a strong association constant (Ka = 6.48 × 10⁴ M⁻¹) for the 1:1 complex formed between the probe and the metal ion. researchgate.net

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), making it a powerful tool for measuring molecular distances and interactions. nih.gov

The dansyl group can act as a donor in FRET pairs due to its fluorescence emission spectrum. The complex time dependence of the dansyl fluorescence, however, must be carefully considered when interpreting FRET experiments. nih.gov Time-resolved fluorescence anisotropy is a valuable technique for studying homo-FRET (FRET between identical fluorophores), which can be an indicator of protein dimerization or aggregation. nih.gov

Fluorescence Quenching Mechanisms and Kinetics in Research Systems

Inner Filter Effect (IFE) Considerations in Spectroscopic Studies

In spectroscopic analyses of this compound, particularly in fluorescence measurements, the Inner Filter Effect (IFE) is a crucial factor to consider. The IFE leads to a reduction in the observed fluorescence intensity due to the absorption of excitation or emission light by the sample itself. labbot.bio This phenomenon can be categorized into two types: the primary inner filter effect, which is the absorption of the excitation light, and the secondary inner filter effect, which involves the absorption of the emitted light. labbot.bio

The IFE is distinct from fluorescence quenching, as it is a consequence of the measurement geometry and the sample's absorbance, rather than molecular interactions that lead to non-radiative decay. labbot.bio The magnitude of the IFE is influenced by the concentration of the fluorophore and any other absorbing species present in the sample. plos.orgplos.org Therefore, when studying the properties of this compound, especially in concentrated solutions or in the presence of other chromophores, it is imperative to correct for the IFE to obtain accurate and reliable fluorescence data. plos.orgplos.orgrsc.org Various experimental and computational methods can be employed to correct for these effects, ensuring that the observed changes in fluorescence are genuinely representative of the molecular processes under investigation. plos.orgrsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Molecular Environment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and analysis of the molecular environment of this compound.

Proton NMR (¹H NMR) provides detailed information about the different proton environments within the this compound molecule. The spectrum typically displays characteristic signals corresponding to the protons of the triethoxysilyl group, the propyl chain, and the dansyl moiety. For instance, the ethoxy group protons usually appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons. mdpi.comresearchgate.net The protons of the propyl chain (Si-CH₂-CH₂-CH₂-N) will exhibit distinct signals, often as multiplets, due to spin-spin coupling with neighboring protons. mdpi.comresearchgate.net The aromatic protons of the naphthalene (B1677914) ring in the dansyl group and the protons of the dimethylamino group will also have characteristic chemical shifts. nih.gov

Table 1: Representative ¹H NMR Data for this compound and Related Structures

Functional Group Chemical Shift (δ, ppm) Multiplicity
Si-O-CH₂-CH₃ ~1.2 Triplet
Si-CH₂ -CH₂-CH₂-N ~0.6 Multiplet
Si-CH₂-CH₂ -CH₂-N ~1.6 Multiplet
Si-CH₂-CH₂-CH₂ -N ~3.2 Quartet
Si-O-CH₂ -CH₃ ~3.8 Quartet
Dansyl Aromatic Protons 7.1 - 8.6 Multiplet
Dansyl N(CH₃ )₂ ~2.9 Singlet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atoms of the ethoxy groups, the propyl chain, and the aromatic and dimethylamino groups of the dansyl moiety will resonate at characteristic chemical shifts. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

Carbon Atom Chemical Shift (δ, ppm)
Si-O-CH₂-CH₃ ~18
Si-CH₂ -CH₂-CH₂-N ~8
Si-CH₂-CH₂ -CH₂-N ~23
Si-CH₂-CH₂-CH₂ -N ~43
Si-O-CH₂ -CH₃ ~58
Dansyl Aromatic Carbons 115 - 135
Dansyl N(CH₃ )₂ ~45

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Silicon-29 NMR (²⁹Si NMR) is particularly valuable when this compound is used to create derived materials, such as in the functionalization of surfaces or the formation of silica-based networks. This technique directly probes the silicon environment. In the monomeric form, a single resonance is expected for the silicon atom of the triethoxysilyl group. Upon hydrolysis and condensation, which leads to the formation of siloxane (Si-O-Si) bonds, new signals will appear in the ²⁹Si NMR spectrum. These signals, often denoted as T¹, T², and T³ structures, correspond to silicon atoms with one, two, and three siloxane bonds, respectively, providing a quantitative measure of the degree of cross-linking in the resulting material.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bond Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and confirming the bond structures within this compound by analyzing their vibrational modes.

The IR spectrum will show characteristic absorption bands for the various functional groups present. Key vibrational modes include the Si-O-C stretching of the triethoxysilyl group, C-H stretching of the alkyl and aromatic groups, N-H stretching of the sulfonamide, and S=O stretching of the sulfonyl group. rsc.org The presence and position of these bands provide strong evidence for the compound's structure.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it can be effectively used to probe the S=O symmetric stretch and the vibrations of the naphthalene ring system in the dansyl group.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Sulfonamide) Stretching ~3250
C-H (Alkyl) Stretching 2850-2980
S=O (Sulfonyl) Asymmetric & Symmetric Stretching 1320-1350 & 1140-1160
Si-O-C Stretching 1080-1100
Dansyl Ring C=C Stretching 1400-1600

Note: The exact wavenumbers can vary based on the sample state (e.g., liquid, solid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, particularly those associated with the dansyl chromophore. The dansyl group is known for its sensitivity to the polarity of its environment, a phenomenon known as solvatochromism. researchgate.netnih.govresearchgate.netrsc.orgnih.gov This property makes this compound a useful fluorescent probe.

The UV-Vis absorption spectrum is characterized by absorption bands corresponding to π-π* transitions within the naphthalene ring system. The position and intensity of these bands can shift depending on the solvent polarity. nih.govresearchgate.net In nonpolar solvents, the absorption maximum is typically at a shorter wavelength. As the solvent polarity increases, a bathochromic (red) shift is often observed, indicating a stabilization of the excited state relative to the ground state. researchgate.netrsc.orgnih.gov

The fluorescence emission spectrum is even more sensitive to the solvent environment. The large dipole moment change of the dansyl group upon excitation leads to significant Stokes shifts (the difference in wavelength between the absorption and emission maxima). nih.gov By measuring the absorption and emission spectra in a range of solvents with varying polarities, the solvatochromic properties of this compound can be thoroughly characterized. This information is crucial for its application as a sensor for local environmental polarity. researchgate.netnih.govresearchgate.netrsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of this compound. It provides precise information regarding the compound's molecular weight and offers deep insights into its structure through the analysis of fragmentation patterns. Soft ionization techniques, particularly Electrospray Ionization (ESI), are highly effective for this molecule, as the dansyl group is readily ionizable, often leading to a significant enhancement in signal intensity. nih.govnih.gov Analysis is typically performed in positive ion mode, where the molecule is detected as protonated or other adduct ions.

The high-resolution mass spectrum allows for the accurate determination of the molecular formula by comparing the experimentally measured mass with the theoretical value. For this compound, the protonated molecule ([M+H]⁺) is the primary ion of interest for confirming its molecular weight.

Ion Type / AdductChemical FormulaTheoretical m/z
[M+H]⁺[C₂₁H₃₇N₂O₅SSi]⁺473.2238
[M+Na]⁺[C₂₁H₃₆N₂O₅SSiNa]⁺495.2057

Tandem mass spectrometry (MS/MS) is employed to investigate the compound's intricate fragmentation behavior. By isolating the precursor ion (e.g., m/z 473.22) and subjecting it to collision-induced dissociation (CID), a series of characteristic product ions are generated. The fragmentation pathways are dominated by cleavages at the labile bonds of the triethoxysilyl group and the sulfonamide linkage.

The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways observed for this compound include:

Losses from the Triethoxysilyl Group: The silicon center is a primary site for fragmentation, characterized by the sequential neutral loss of ethanol (B145695) (C₂H₅OH, 46 Da) or the radical loss of an ethoxy group (•OC₂H₅, 45 Da). The loss of one, two, or all three ethoxy-related moieties is common.

Cleavage of the Propyl Linker: The aliphatic propyl chain connecting the silyl (B83357) and dansyl moieties can undergo cleavage, leading to fragments representing either portion of the molecule.

Formation of the Dansyl Cation: A very common and stable fragment in the spectra of dansylated compounds is the ion corresponding to the dansyl group itself. Cleavage of the S-N or C-S bonds can result in the formation of the characteristic dimethylaminonaphthalene cation at m/z 171 or the dansyl cation at m/z 236.

Detailed analysis of these fragments allows for the unambiguous confirmation of the different structural components of the molecule. researchgate.netmdpi.comwvu.edu The following table summarizes the major product ions anticipated in the MS/MS spectrum of protonated this compound.

Observed m/z (Theoretical)Proposed Neutral Loss or Fragment StructureDescription
427.20Loss of C₂H₅OHLoss of one ethanol molecule from the protonated precursor.
381.17Loss of 2 x C₂H₅OHSequential loss of a second ethanol molecule.
335.15Loss of 3 x C₂H₅OHLoss of all three ethanol molecules, leaving a silanol (B1196071) group.
236.06[C₁₂H₁₄NO₂S]⁺Formation of the characteristic dansyl cation via cleavage of the S-N bond.
171.09[C₁₂H₁₂N]⁺Dimethylaminonaphthalene cation, a common fragment from the dansyl moiety.

This systematic fragmentation behavior, from the initial loss of ethoxy groups to the ultimate formation of the stable dansyl cation, provides definitive structural evidence for this compound. nih.gov

Integration and Immobilization Methodologies of N Triethoxysilylpropyl Dansylamide in Research Materials

Surface Functionalization of Inorganic Substrates with N-(Triethoxysilylpropyl)dansylamide

The triethoxysilyl group of this compound is the key to its ability to functionalize the surfaces of inorganic substrates. This process is of significant interest for applications such as the development of fluorescent sensors, and for tracking and analyzing surface interactions.

This compound is designed to form stable, covalent bonds with inorganic substrates that possess surface hydroxyl (-OH) groups, such as silica (B1680970) (SiO₂), glass, and various metal oxides (e.g., alumina, titania). The immobilization process is initiated by the hydrolysis of the triethoxysilyl group in the presence of water, which can be present as adsorbed surface water or added to the reaction solvent. This hydrolysis reaction converts the ethoxy groups (-OCH₂CH₃) into reactive silanol (B1196071) groups (-Si-OH).

These newly formed silanol groups can then undergo a condensation reaction with the hydroxyl groups on the substrate surface, forming a strong and stable siloxane bond (-Si-O-Si-). This covalent linkage ensures the durable attachment of the dansylamide (B1669799) moiety to the substrate. An alternative pathway involves the condensation of the silanol groups on the molecule with other hydrolyzed this compound molecules to form a polysiloxane layer on the surface.

The efficiency of immobilization for this compound is directly influenced by the density of hydroxyl groups on the substrate's surface. A higher concentration of surface hydroxyl groups provides more potential reaction sites for the silanol groups of the hydrolyzed dansylamide, leading to a more densely packed and stable immobilized layer.

Substrates can be pre-treated to increase their hydroxyl group density. For instance, treatment with an oxygen plasma or an acid wash can clean the surface of organic contaminants and increase the number of available hydroxyl groups, thereby enhancing the subsequent silanization process. The degree of surface hydroxylation can be a critical parameter to control for achieving a desired surface coverage of the fluorescent probe.

The deposition of this compound onto substrates can be achieved through several techniques, with solution-phase and vapor-phase deposition being the most common.

Solution Deposition: This method involves immersing the substrate in a solution containing this compound, typically using an anhydrous organic solvent like toluene (B28343) or ethanol (B145695) to control the hydrolysis reaction. The concentration of the silane (B1218182) and the reaction time are key parameters that can be adjusted to control the extent of surface coverage. While it is a relatively simple and accessible method, it can sometimes lead to the formation of less uniform, multilayered films. nih.gov

Vapor Deposition: In this technique, the substrate is exposed to the vapor of the heated this compound in a controlled environment, often under reduced pressure. nih.gov Vapor deposition can offer better control over the formation of a uniform monolayer and is less prone to the aggregation issues that can occur in solution-phase deposition. nih.gov This method is particularly advantageous for creating highly ordered and reproducible surface modifications. nih.gov

The choice of deposition technique depends on the desired characteristics of the final functionalized surface, such as the uniformity and thickness of the fluorescent layer.

The formation of either a monolayer or a multilayer of this compound on a substrate is a critical aspect of surface functionalization that can be controlled by several factors.

Deposition ParameterEffect on Layer Formation
Concentration Higher concentrations in solution deposition can promote multilayer formation.
Water Availability Excess water can lead to bulk polymerization and multilayer deposition.
Reaction Time Longer reaction times can result in the growth of multilayers.
Deposition Method Vapor deposition is generally more conducive to forming uniform monolayers. nih.gov

For applications requiring a well-defined and uniform fluorescent surface, achieving a monolayer is often the goal. This can be favored by using low concentrations of the silane, strictly controlling the amount of water in the system, and employing vapor deposition techniques. nih.gov Conversely, for applications where a higher fluorescence signal is desired and uniformity is less critical, controlled multilayer deposition might be advantageous.

Incorporation into Polymeric and Hybrid Organic-Inorganic Matrices

Beyond surface functionalization, this compound can be integrated into the bulk of polymeric and hybrid organic-inorganic materials. This approach is particularly useful for creating materials with intrinsic fluorescence for applications in sensing, photonics, and as tracers for material science studies.

Sol-gel processing is a versatile method for synthesizing inorganic and hybrid materials, and it is well-suited for the incorporation of this compound. cymitquimica.com In a typical sol-gel process, a precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed and condensed to form a "sol" of colloidal particles. This sol then evolves into a gel, which is a three-dimensional network structure.

This compound can be introduced as a co-precursor during the initial stages of the sol-gel reaction. The triethoxysilyl group of the dansylamide will co-react with the primary silica precursor (e.g., TEOS) through hydrolysis and condensation reactions. This results in the covalent incorporation of the dansylamide moiety directly into the resulting silica or hybrid network.

The key advantage of this method is the uniform distribution of the fluorescent probe throughout the material at a molecular level. The properties of the final doped material, such as its porosity and the local environment of the fluorescent probe, can be tailored by adjusting the sol-gel reaction conditions, including the pH, water-to-precursor ratio, and the concentration of the this compound dopant.

Copolymerization with Siloxane Precursors

Copolymerization represents a robust method for the permanent integration of this compound into a polysiloxane network. This approach involves the co-hydrolysis and co-condensation of the dansyl-functionalized silane with one or more bulk siloxane precursors, such as tetraethoxysilane (TEOS) or polydimethylsiloxane (B3030410) (PDMS) derivatives. The triethoxysilyl groups of this compound can readily participate in the formation of siloxane (Si-O-Si) bonds, leading to a chemically cross-linked structure where the dansyl probe is covalently bound to the polymer backbone.

The reaction is typically carried out via a sol-gel process, where the hydrolysis of the ethoxy groups to silanols (Si-OH) is initiated by the addition of water, often in the presence of an acid or base catalyst. These silanol groups then condense with other silanols or unhydrolyzed ethoxy groups to form the polysiloxane network. By controlling the molar ratio of this compound to the bulk siloxane precursors, the density of the fluorescent probe within the final material can be precisely tuned. This methodology ensures a high degree of homogeneity and prevents leaching of the fluorescent dye, which is a common issue with physical entrapment methods. The resulting functionalized polysiloxanes can exhibit unique properties, including fluorescence that can be used for sensing applications or to monitor the material's integrity. rsc.org

Table 1: Key Parameters in the Copolymerization of this compound with Siloxane Precursors

ParameterDescriptionImpact on Final Material
Molar Ratio of Reactants The ratio of this compound to the primary siloxane precursor (e.g., TEOS).Determines the concentration of the dansyl probe in the polysiloxane matrix, affecting fluorescence intensity and potential self-quenching.
Catalyst (Acid or Base) Influences the rates of hydrolysis and condensation reactions.Affects the final network structure, porosity, and the distribution of the functional groups.
Solvent System The medium in which the reaction is carried out (e.g., ethanol, isopropanol).Affects the solubility of the precursors and the rate of the sol-gel transition.
Water Content The amount of water available for the hydrolysis of the alkoxysilane groups.Stoichiometric or excess water can influence the degree of cross-linking and the final material properties.
Reaction Temperature and Time Governs the kinetics of the hydrolysis and condensation reactions.Affects the completeness of the reaction and the structural integrity of the resulting polymer.

Physical Encapsulation vs. Covalent Attachment within Polymer Composites

The incorporation of this compound into polymer composites can be achieved through two primary strategies: physical encapsulation and covalent attachment. The choice between these methods depends on the specific requirements of the application, such as the need for long-term stability, the desired release profile of the probe, and the nature of the polymer matrix.

Covalent Attachment involves the chemical reaction of the triethoxysilyl group of the dansylamide with complementary functional groups on the polymer chains. For instance, in polymers containing hydroxyl or carboxylic acid groups, the silane can form stable covalent bonds. This method offers the significant advantage of permanently immobilizing the fluorescent probe, preventing its leaching from the composite material over time. This is particularly crucial for applications requiring long-term monitoring or use in solvent-based environments.

Physical Encapsulation , on the other hand, involves trapping the this compound molecules within the polymer matrix without the formation of chemical bonds. This can be achieved by blending the dansylamide with the polymer melt or solution before solidification or by creating porous polymer structures that physically entrap the molecule. While simpler to implement, physical encapsulation can suffer from the gradual release or leaching of the entrapped probe, especially in the presence of solvents that can swell the polymer matrix. However, for certain applications, such as controlled-release systems, this property can be advantageous.

A comparative study of covalent grafting versus physical adsorption of polymers onto surfaces highlights the fundamental differences in stability and surface coverage that can be extrapolated to the immobilization of small molecules like this compound within a polymer bulk. Covalent attachment generally leads to a more durable and stable functionalization.

Integration into Nanostructured Materials (e.g., nanotubes, nanoparticles, aerogels)

The high surface area and unique properties of nanostructured materials make them excellent platforms for the integration of functional molecules like this compound. The methodologies for integration vary depending on the type of nanomaterial.

For silica nanoparticles , the most common method is the Stöber process or modifications thereof, where this compound is introduced during the synthesis of the nanoparticles. This results in the covalent incorporation of the dansyl probe throughout the nanoparticle structure or, more commonly, on its surface. The triethoxysilyl groups react with the silanol groups on the growing silica particles, forming stable siloxane bonds. This approach allows for the creation of highly fluorescent and stable nanoparticles that can be used for imaging and sensing applications.

In the case of aerogels , which are highly porous, low-density materials, this compound can be incorporated during the sol-gel process used to create the aerogel network. The dansyl-functionalized silane acts as a co-precursor, becoming an integral part of the aerogel's solid framework. This results in a fluorescent aerogel that can be used for applications such as vapor sensing, where changes in the local environment of the dansyl probe can be monitored through its fluorescence emission.

The functionalization of carbon nanotubes with this compound typically requires a two-step process. First, the surface of the carbon nanotubes is oxidized to introduce carboxylic acid or hydroxyl groups. These functional groups then serve as anchor points for the covalent attachment of the dansylamide through its triethoxysilyl group, often facilitated by coupling agents. This surface modification enhances the dispersibility of the nanotubes in various solvents and imparts fluorescence to the material, enabling its use in biological imaging and as a component in fluorescent sensors. researchgate.netnih.gov

Differential Functionalization of Nanotube Surfaces

Differential functionalization refers to the selective modification of different regions of a nanotube, such as the ends versus the sidewalls, or the outer surface versus the inner cavity. This advanced strategy allows for the creation of multifunctional nanomaterials with distinct properties at different locations.

For carbon nanotubes, the ends are generally more reactive than the sidewalls due to the presence of defect sites and dangling bonds. This inherent reactivity can be exploited for the preferential attachment of this compound at the nanotube tips. By controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve a higher density of functionalization at the ends compared to the sidewalls.

Alternatively, the sidewalls can be functionalized by first creating defect sites through harsh oxidation or by using non-covalent interactions with surfactants or polymers that can then be further functionalized. By employing a sequence of protection and deprotection steps, different functional molecules can be attached to the ends and sidewalls, leading to a differentially functionalized nanotube. While specific examples detailing the differential functionalization with this compound are not abundant in the literature, the general principles of selective chemical modification of carbon nanotubes are well-established and could be applied to this specific compound.

Pore-Confined Synthesis and Characterization

Pore-confined synthesis is a technique where the synthesis of a material is carried out within the nanoscale pores of a template material, such as mesoporous silica or alumina. This method can be used to control the size, shape, and morphology of the resulting nanomaterials.

In the context of this compound, this methodology can be employed to create fluorescent nanostructures with well-defined dimensions. For example, the sol-gel reaction of a silane precursor mixture containing this compound can be performed within the channels of a mesoporous template. After the condensation reaction is complete, the template is selectively removed, typically by etching, leaving behind fluorescent nanorods or nanowires whose dimensions are dictated by the pore size of the template.

Characterization of these pore-confined synthesized materials involves a combination of techniques. Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to visualize the morphology and dimensions of the nanostructures. Nitrogen adsorption-desorption analysis can be used to determine the porosity and surface area. Spectroscopic techniques, particularly fluorescence spectroscopy, are crucial for confirming the successful incorporation and photophysical properties of the this compound within the nanostructures. The confined environment can sometimes lead to unique photophysical behaviors of the dansyl probe, such as shifts in emission wavelength or changes in fluorescence lifetime, which can provide insights into the local environment within the pores. The sol-gel approach is a versatile method for creating such mesoporous materials. mdpi.comresearchgate.net

Investigation of Interaction Mechanisms and Sensing Principles Involving N Triethoxysilylpropyl Dansylamide

Ion Recognition and Chelation Mechanisms via Dansyl Fluorophore

The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonamide, is a well-established fluorophore widely utilized in the design of fluorescent probes. rsc.org Its high fluorescence quantum yields and significant Stokes shift make it an excellent candidate for sensing applications. rsc.org The interaction mechanisms often involve specific binding events that alter the electronic properties of the fluorophore, leading to a detectable change in its fluorescence output.

The design of selective binding sites within dansyl-based probes is crucial for their specificity towards a target analyte. The sulfonamide nitrogen atom and the dimethylamino group of the dansyl moiety can act as hydrogen bond donors or acceptors, or as coordination sites for metal ions.

A common strategy involves creating a receptor site adjacent to the fluorophore that selectively interacts with the analyte. For instance, in the design of a probe for the fluoride (B91410) anion, a hybrid dansyl-triazine ligand was developed where the NH group of the ligand forms a hydrogen bond with the fluoride ion. nih.gov This interaction imparts a partial negative charge on the nitrogen, which disrupts the conjugation within the dansyl fluorophore, leading to a change in fluorescence. nih.gov Density functional theory calculations and electrostatic potential surface mapping have confirmed that hydrogen bonding is the primary mechanism for sensing in such systems. nih.gov

Similarly, probes can be designed to detect specific biomolecules. By incorporating functionalities that react selectively, such as an α,β-unsaturated carbonyl moiety for cysteine detection, the probe can achieve high selectivity over other biologically relevant species. rsc.org The interaction with the target, such as the conjugate addition of cysteine, alters the electronic structure of the system and modulates the fluorescence signal. rsc.org The modular design of platforms like sequence-defined oligomers allows for the precise placement of dansyl groups and other functionalities to optimize interactions with larger molecules like proteins. nih.gov

The interaction between a dansyl-based probe and its target analyte can manifest through several fluorescence response modalities.

Turn-on Response: In this mode, the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding to the analyte. A key mechanism for achieving this is the modulation of a photoinduced electron transfer (PeT) process. For example, a dansyl-based probe for cysteine was designed with a strong electron-withdrawing group that quenches the fluorescence of the dansyl fluorophore through a donor-excited PeT (d-PeT) process. rsc.org The selective reaction with cysteine disrupts this quenching mechanism, "turning on" the fluorescence. rsc.org

Turn-off Response: Conversely, a turn-off sensor shows a decrease in fluorescence upon analyte binding. This can occur if the analyte binding introduces a quenching pathway, for example, by bringing a heavy atom or a redox-active group into proximity with the fluorophore.

Ratiometric Response: Ratiometric sensing involves monitoring the fluorescence intensity at two different wavelengths. This approach provides a built-in correction for environmental factors and probe concentration, leading to more accurate measurements. This can be achieved through mechanisms like excited-state intramolecular proton transfer (ESIPT) or the formation of excimers/exciplexes upon analyte binding, which creates a new emission band. While not explicitly detailed for N-(Triethoxysilylpropyl)dansylamide in the provided context, the principle of dual fluorescence, as seen in probes like DMABN which has a locally excited (LE) state and a twisted intramolecular charge transfer (ICT) state, illustrates how emission can occur from multiple states depending on the environment's polarity. nih.gov

Solute-Matrix Interactions and Local Environment Probing

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. nih.govrsc.org This property allows this compound to act as a probe to report on the microscopic properties of its host matrix, such as polymer melts.

The dansyl fluorophore exhibits a significant change in its dipole moment upon excitation to the first excited state. nih.gov In a polar solvent or polymer matrix, the surrounding polar molecules or polymer segments will reorient to stabilize the more polar excited state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.govrsc.org

Research on N-acylated dansylamide (B1669799) derivatives has demonstrated this pronounced solvatochromism. A derivative with a long hydrophobic chain showed a substantial red shift of approximately 4000 cm⁻¹ when moving from a non-polar solvent like hexane (B92381) to a highly polar solvent like water. nih.govrsc.org In contrast, a similar derivative with a shorter chain exhibited a much smaller shift. nih.govrsc.org This indicates that the extent of the interaction with the environment influences the magnitude of the spectral shift. When used within a polymer melt, this compound can therefore provide information about the local polarity of the polymer matrix. Changes in polymer composition, temperature, or the presence of additives would alter the local polarity and be reflected in the probe's emission wavelength.

Table 1: Solvatochromic Shift of Dansylamide Derivatives in Different Environments

DerivativeEnvironmentEmission Shift (cm⁻¹)Finding
Long-chain N-acylated dansylamideHexane to Water~4000Shows significant fluorescence solvatochromism. nih.govrsc.org
Short-chain N-acylated dansylamideHexane to Water~2230Exhibits much less solvatochromism. nih.govrsc.org
Long-chain N-acylated dansylamideSodium Deoxycholate (NaDC) solutionBlue shiftSensitive to premicellar aggregation. nih.govrsc.org

In a viscous environment like a polymer melt, the ability of the dansyl probe to reorient itself is hindered. The local chain dynamics of the polymer matrix dictate the rotational freedom of the embedded probe. Below the glass transition temperature (Tg) of the polymer, the polymer chains are essentially frozen, and the probe's reorientation is severely restricted. Above Tg, in the melt state, the increased mobility of the polymer chains allows for faster reorientation of the probe.

This reorientation timescale is directly linked to fluorescence measurements, particularly fluorescence anisotropy and lifetime. The extent to which the probe can reorient during the lifetime of its excited state affects the polarization of the emitted light. By measuring time-resolved fluorescence anisotropy, one can extract information about the rotational correlation time of the probe, which in turn reflects the local viscosity and chain dynamics of the surrounding polymer matrix. The restriction of molecular rotation upon binding or in a rigid environment can also lead to an increase in fluorescence lifetime and quantum yield, a phenomenon observed in dansyl-triazine ligands upon binding to fluoride ions. nih.gov

Mechanistic Studies of Surface-Bound this compound Interactions

The this compound molecule is specifically designed for covalent attachment to surfaces. The triethoxysilylpropyl group serves as a reactive handle for immobilization, while the dansylamide group acts as the sensing reporter.

The primary mechanism for surface binding involves the hydrolysis of the triethoxy groups (-OCH₂CH₃) on the silicon atom to form reactive silanol (B1196071) groups (-Si-OH). This reaction is typically catalyzed by the presence of water. These silanol groups can then undergo a condensation reaction with hydroxyl groups (-OH) present on the surfaces of materials like silica (B1680970), glass, or oxidized metal oxides. This process forms stable covalent siloxane bonds (Si-O-Si), effectively tethering the probe molecule to the surface.

Once immobilized, the surface-bound dansylamide moiety can probe the interfacial environment. Its fluorescence signal will be influenced by the polarity of the surface, the presence of adsorbed species, or specific binding events occurring at the solid-liquid or solid-gas interface. For example, if the surface is exposed to a solution containing ions for which the dansyl group has an affinity, binding can occur, leading to a change in fluorescence as described in section 5.1. Similarly, changes in the solvent composition at the interface will cause solvatochromic shifts, providing information about the surface's local polarity and hydrophobicity. The binding of charged molecules, such as surfactants or drugs, to a surface can be monitored through the electrostatic interactions between the analyte and the surface-bound probe. mdpi.com

Adhesion Enhancement Mechanisms at Organic-Inorganic Interfaces

The primary mechanism by which this compound enhances adhesion at organic-inorganic interfaces is characteristic of silane (B1218182) coupling agents. mo-sci.comresearchgate.net This process involves the formation of a durable chemical bridge between two dissimilar materials, such as a glass fiber reinforcement and a polymer matrix.

The adhesion promotion can be understood through a two-step process involving the distinct functionalities of the molecule:

Reaction with the Inorganic Substrate: The triethoxysilyl end of the molecule is hydrolytically active. In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-Si-OH). cymitquimica.comgelest.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable, covalent siloxane bonds (-Si-O-Substrate). researchgate.netresearchgate.net Additionally, the silanol groups can undergo self-condensation, forming a cross-linked polysiloxane network at the interface, which further strengthens the bond. researchgate.net

Functional GroupRole in AdhesionMechanism
Triethoxysilyl Group Bonding to Inorganic SurfacesHydrolyzes to form silanol groups, which then form covalent siloxane bonds with hydroxyl groups on the inorganic substrate.
Propyl Chain Spacing and CompatibilityProvides a flexible spacer between the inorganic surface and the organic matrix, improving compatibility.
Dansylamide Group Interaction with Organic MatrixContributes to the organophilic nature of the non-reactive end, promoting wetting and physical interaction with the polymer.

Tracer Applications in Material Flow and Cure Monitoring

The dansylamide group in this compound is a potent fluorophore, making the compound a valuable tool for in-situ monitoring of material processes such as resin flow and polymer curing. acs.org The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism. researchgate.netrsc.org This sensitivity is the basis for its application as a tracer.

Cure Monitoring:

A fluorescent probe like this compound, either covalently bonded to the inorganic reinforcement or dispersed in the resin, will report on these changes through shifts in its fluorescence emission spectrum. Specifically, as the polarity of the curing epoxy matrix decreases, the emission maximum of the dansyl probe exhibits a hypsochromic shift (a shift to a shorter wavelength, or blue shift). acs.orgacs.org By monitoring this blue shift over time, it is possible to track the progression of the cure reaction in real-time. This technique can provide critical information about the rate of cure, the achievement of gelation and vitrification, and the final degree of cure within the material. researchgate.net

Research on dansyl-based fluorescent probes has demonstrated their effectiveness in monitoring the curing process of epoxy systems. For instance, studies have shown that the fluorescence of dansyl derivatives is directly affected by the curing state of the polymer, allowing for a kinetic analysis of the reaction. The change in the local environment of the probe provides insights that are complementary to traditional cure monitoring techniques like differential scanning calorimetry (DSC).

Material Flow:

The strong fluorescence of this compound also allows it to be used as a tracer for visualizing material flow, for example, during the injection molding or resin transfer molding of composites. By introducing a small amount of the fluorescent silane, it is possible to track the flow front of the resin as it impregnates a fiber preform. This can be used to optimize molding parameters, ensure complete mold filling, and detect potential issues like voids or dry spots.

The table below summarizes the solvatochromic behavior of dansylamide probes in different environments, illustrating the principle behind their use in cure monitoring.

EnvironmentPolarityExpected Fluorescence Emission
Uncured Epoxy ResinHighLonger Wavelength (e.g., Green)
Partially Cured EpoxyMediumIntermediate Wavelength
Fully Cured EpoxyLowShorter Wavelength (e.g., Blue)
Non-polar Solvent (e.g., Toluene)Very Low~489 nm researchgate.net
Polar Aprotic Solvent (e.g., DMSO)High~523 nm researchgate.net

Advanced Research Applications and Methodologies Utilizing N Triethoxysilylpropyl Dansylamide

Development of Optical Sensing Platforms

The inherent fluorescence of the dansyl moiety, which is highly sensitive to the polarity of its surroundings, makes N-(Triethoxysilylpropyl)dansylamide an excellent candidate for building optical sensing devices. The triethoxysilyl group facilitates its immobilization onto solid supports like glass, silica (B1680970), or polymer membranes, creating robust and reusable sensors.

Design of Chemosensors for Specific Analytes (e.g., metal ions)

This compound and its close derivatives are instrumental in the design of chemosensors for detecting a variety of analytes, most notably heavy metal ions, which are significant environmental pollutants. The fundamental design of these sensors involves linking the dansyl fluorophore to a specific receptor unit that can selectively bind the target analyte. The triethoxysilyl functional group provides a means to covalently anchor the entire sensor molecule to a substrate.

The detection mechanism relies on the interaction between the analyte and the sensor molecule, which induces a measurable change in the fluorescence signal of the dansyl group. This change can manifest as either an increase (chelation-enhanced fluorescence, CHEF) or a decrease (quenching) in fluorescence intensity. For instance, a derivative, N-(3-Imidazolyl)propyl dansylamide (B1669799), was synthesized to act as a selective sensor for mercury ions (Hg²⁺) in aqueous solutions. researchgate.net The binding of Hg²⁺ to the imidazole (B134444) nitrogen quenches the probe's natural green fluorescence. researchgate.net Similarly, another dansylamidopropyl derivative incorporated into a PVC membrane has been developed as a highly selective and sensitive fluorescent optode for lead(II) ions. researchgate.net This sensor demonstrated a remarkable detection limit and a wide linear response range. researchgate.net

The design often involves a three-part system: the signaling unit (fluorophore), the recognition unit (receptor or ionophore), and the linker that connects them and attaches to a substrate. In the case of this compound, the dansyl group is the fluorophore, the propyl chain acts as a spacer, and the triethoxysilyl group is the anchor. The receptor for the analyte can be part of the molecule itself or a separate component within the sensor matrix. researchgate.netmdpi.com

AnalyteSensor PrincipleDetection LimitMediumRef
Lead (Pb²⁺) Fluorescent optode membrane with a dansylamidopropyl derivative.7.5 x 10⁻¹⁰ MAqueous solution (pH 5.0) researchgate.net
Mercury (Hg²⁺) Fluorescence quenching of an N-Imidazolylpropyl dansylamide probe.Not SpecifiedPBS–EtOH solution researchgate.net

Fluorescence-Based Detection Methodologies

The detection methodologies using dansylamide-based sensors are primarily centered on changes in fluorescence properties upon analyte binding. These methods offer high sensitivity, rapid response, and the potential for real-time monitoring. nih.gov

Turn-Off Sensing: This is a common mechanism where the fluorescence of the dansyl group is quenched upon binding to the analyte. This quenching can occur through several processes, including photoinduced electron transfer (PET) from the receptor to the excited fluorophore or heavy-atom-induced quenching, particularly with heavy metal ions. researchgate.netnih.gov

Turn-On Sensing: In this approach, the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent after reacting with the target. This "turn-on" response is often preferred as it provides a clearer signal against a dark background. nih.gov This can be achieved by designing the molecule so that a non-fluorescent complex is disrupted or a chemical reaction triggered by the analyte restores the fluorescence of the dansyl group. nih.gov

Ratiometric Sensing: This advanced method involves monitoring the fluorescence intensity at two different wavelengths. An analyte-induced change in the local environment of the fluorophore can cause a shift in the emission spectrum. By taking the ratio of the intensities at the two wavelengths, a more robust and reliable measurement can be obtained, as it is less susceptible to fluctuations in probe concentration or excitation light intensity.

The core principle behind these methodologies is the modulation of an intramolecular charge transfer (ICT) state within the dansyl fluorophore. researchgate.net The dimethylamino group acts as an electron donor and the naphthalene (B1677914) sulfonyl group as an electron acceptor. Any event that perturbs this donor-acceptor system, such as the binding of a metal ion, will alter the fluorescence emission wavelength and quantum yield. researchgate.net

Probing Polymer Dynamics and Crosslinking Density in Materials

The sensitivity of the dansyl fluorophore to its local environment—specifically viscosity and polarity—makes this compound a valuable probe for studying the microscopic properties of polymers. By incorporating this molecule into a polymer matrix, researchers can gain insights into polymer dynamics and structure.

Fluorescence as a Tool for Monitoring Curing Processes

The curing of thermosetting resins and polymers involves a transition from a low-viscosity liquid to a high-viscosity, crosslinked solid. This process is accompanied by significant changes in the local polarity and micro-viscosity of the material. By dispersing or covalently bonding this compound within the uncured resin, its fluorescence can be monitored in real-time to track the progress of the curing reaction. acroedge.org

As the polymer network forms and crosslinking proceeds, the mobility of the dansyl probe becomes increasingly restricted. This restriction hinders the rotational motion of the probe and affects the non-radiative decay pathways, leading to changes in fluorescence intensity and lifetime. The emission spectrum of the dansyl probe may also shift, reflecting changes in the polarity of the surrounding matrix as reactive groups are consumed. acroedge.org This non-destructive, in-situ monitoring technique provides a powerful alternative to traditional methods like rheometry or thermal analysis for verifying the degree of cure. acroedge.org

Curing StageMicro-environment PropertyExpected Fluorescence Change
Uncured Resin Low viscosity, high molecular mobilityLower fluorescence intensity, shorter lifetime
Partially Cured Increasing viscosity, restricted mobilityIncreasing fluorescence intensity and lifetime
Fully Cured High viscosity, highly restricted mobilityMaximum fluorescence intensity, longest lifetime

Correlation between Molecular Motion and Macroscopic Properties

The macroscopic mechanical properties of a polymer, such as its modulus, strength, and glass transition temperature, are directly dictated by its microscopic structure, particularly the crosslinking density. ub.eduresearchgate.net Fluorescence techniques using probes like this compound can bridge the gap between molecular-level dynamics and bulk material properties.

The fluorescence anisotropy or polarization of the embedded probe is particularly sensitive to its rotational mobility. In a loosely crosslinked polymer, the probe can reorient more freely, resulting in lower fluorescence anisotropy. Conversely, in a densely crosslinked network, the probe's motion is highly constrained, leading to higher anisotropy. By calibrating the measured fluorescence anisotropy against materials with known crosslinking densities (determined by conventional methods like swelling experiments or dynamic mechanical analysis), a quantitative relationship can be established. mdpi.com This allows for a non-destructive optical method to map the crosslinking density across a material, identifying areas of inhomogeneity that could impact performance. This correlation is crucial for understanding how processing conditions affect the final properties of polymer components.

Functional Materials Development

The integration of this compound into materials is a key strategy for developing functional materials with built-in sensing or reporting capabilities. The triethoxysilyl group is a versatile anchor, enabling the covalent attachment of the dansyl fluorophore to a wide range of inorganic and organic materials through sol-gel processes or surface reactions.

Examples of such functional materials include:

Sensing Films: Thin films created by coating glass or silica substrates with this compound (or co-condensing it with other silanes) can function as reusable optical sensors for analytes in gas or liquid phases. researchgate.netresearchgate.net

Hybrid Organic-Inorganic Materials: Incorporating the molecule into sol-gel-derived silica or titania matrices results in hybrid materials that combine the mechanical and thermal stability of the inorganic network with the fluorescent sensing capability of the organic dye.

Self-Monitoring Polymers: As discussed previously, embedding the probe into thermosets or elastomers during their formulation creates "smart" materials that can report on their own state of cure, degradation, or mechanical stress through changes in their optical properties.

Fluorescent Nanoparticles: The surface of silica nanoparticles can be readily functionalized with this compound to produce highly fluorescent and stable nanoparticles for applications in bio-imaging and diagnostics. nih.gov

The development of these materials relies on the dual functionality of this compound: the dansylamide portion provides the desired optical function, while the silyl (B83357) group ensures its stable and permanent integration into the material's structure.

Fabrication of Differentially Functionalized Nanostructures for Research

This compound is instrumental in the fabrication of nanostructures with tailored surface functionalities, primarily by leveraging the covalent grafting capabilities of its silane (B1218182) group onto hydroxyl-rich surfaces like silica. This allows for the precise incorporation of the fluorescent dansyl moiety, creating hybrid nanomaterials with built-in optical reporting properties.

Researchers have successfully synthesized dansyl-functionalized mesoporous silica nanoparticles (MSNs) for various applications. acs.orgresearchgate.netresearchgate.net The process typically involves a co-condensation method or post-synthesis grafting, where the triethoxysilyl group of the molecule reacts with silanol (B1196071) groups on the silica surface, forming stable siloxane bonds. acs.orgresearchgate.net This creates a robust structure where the dansyl fluorophore is covalently linked to the nanoparticle matrix.

Another key area is the development of core-shell nanostructures. For instance, dansyl-labelled Ag@SiO2 core-shell nanocomposites have been fabricated. nih.gov In these structures, a silver nanoparticle core, known for its plasmonic properties, is coated with a thin silica shell. This compound is then grafted onto this silica shell. The silica layer acts as a precise spacer, preventing the quenching of fluorescence that would occur if the fluorophore were too close to the metal surface, while still allowing for metal-enhanced fluorescence (MEF) at optimal distances. nih.gov This fabrication strategy leads to a significant enhancement of the dansyl fluorescence, creating a highly sensitive plasmonic platform. nih.gov

The table below summarizes examples of nanostructures fabricated using dansyl-silane derivatives.

Nanostructure TypeCore MaterialShell/Matrix MaterialFunctionalization MethodKey FeatureReference
Mesoporous NanoparticlesN/ASilica (MCM-41 type)Post-synthesis graftingCovalently linked fluorescent probe researchgate.net
Core-Shell NanoparticlesSilver (Ag)Silica (SiO2)Grafting onto shellMetal-Enhanced Fluorescence (MEF) nih.gov

Exploration in High-Throughput Screening Methodologies (non-clinical)

The strong and environmentally sensitive fluorescence of the dansyl group makes this compound and related compounds suitable for fluorescence-based high-throughput screening (HTS) assays. nih.gov HTS methodologies rely on the rapid and automated screening of large libraries of chemical compounds, and fluorescence-based techniques are favored for their high sensitivity and amenability to automation. nih.gov

While direct, large-scale HTS campaigns using this compound are not extensively documented in non-clinical research, its utility can be inferred from its properties. It can be employed in several ways:

As a fluorescent label: The molecule can be used to label specific components in an assay. Its triethoxysilyl group allows it to be immobilized onto glass slides, microplates, or silica beads, creating a functionalized surface for screening binding events.

In competitive binding assays: A target molecule could be pre-bound to a surface functionalized with this compound. The displacement of this fluorescently tagged molecule by a non-fluorescent analyte from a screening library would result in a measurable decrease in fluorescence.

As an environmental probe: The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. This property can be exploited in HTS to screen for compounds that induce conformational changes in proteins or disrupt membranes, leading to a change in the fluorophore's environment and a corresponding shift in fluorescence emission.

A related HTS system has been developed to screen organically modified silane (ORMOSIL) films on porous silicon, demonstrating the feasibility of high-throughput assessment of surfaces modified with silanes. This system uses multispectral photoluminescence and infrared imaging to rapidly assess the properties of the modified surfaces.

Application in Polymeric Composites and Resins for Enhanced Research Performance

This compound serves as a specialized molecular probe for investigating the properties of polymeric composites and resins, particularly at the interface between organic polymers and inorganic fillers like glass or silica. researchgate.netnist.gov Silane coupling agents are crucial for promoting adhesion and enhancing durability in such composites by bridging the dissimilar materials. researchgate.netresearchgate.netnih.gov

By doping the silane layer at the filler-matrix interface with a small amount of a fluorescently labeled silane like this compound, researchers can gain in-situ insights into the local environment. researchgate.netresearchgate.net The key principles of this application are:

Interface Characterization: The triethoxysilyl group anchors the molecule to the inorganic filler surface (e.g., glass fibers), localizing the fluorescent dansyl probe directly at the interface. researchgate.netnist.gov

Cure Monitoring: The fluorescence emission of the dansyl group is sensitive to changes in local polarity and viscosity. As a resin (e.g., an epoxy) cures, its chemical environment changes, leading to a measurable shift in the fluorescence spectrum (typically a blue shift). nist.govnist.gov This allows the curing process at the buried interface to be monitored, which can differ significantly from the bulk resin. nist.gov

Probing Resin Penetration: By creating silane layers of varying thickness doped with the fluorescent probe, it is possible to study the extent of resin penetration into the silane interphase. Incomplete penetration results in a smaller fluorescence shift, providing a method to assess the quality of the filler-matrix interaction. researchgate.netnist.gov

This technique provides a powerful, non-destructive method for studying the critical, yet difficult to access, interfacial region in real-time, helping to optimize composite processing and performance. researchgate.net

Theoretical and Computational Studies on this compound Systems

Computational chemistry provides profound insights into the behavior of this compound, explaining its electronic properties and interactions at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Excited States

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and photophysical properties of dansyl-based molecules. These calculations are crucial for understanding the origin of their fluorescence and their sensing mechanisms.

Key findings from such studies on analogous dansyl systems include:

Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra and identify the nature of the transitions. For dansylamides, the lowest energy absorption and subsequent fluorescence are typically dominated by an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting sulfonamide group. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) is often localized on the dimethylamino-naphthalene part (the donor), while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the sulfonyl moiety (the acceptor). The energy gap between these orbitals correlates with the absorption/emission wavelength.

Electrostatic Potential: Mapping the total electron density onto the electrostatic potential surface helps identify electron-rich and electron-poor regions of the molecule, predicting sites for interaction with analytes or solvents.

The table below summarizes typical parameters obtained from quantum chemical calculations for dansyl-based probes.

Computational MethodCalculated PropertyTypical Finding for Dansyl SystemsReference
DFT (e.g., B3LYP)Optimized ground-state geometryProvides bond lengths and angles for stable conformation. nih.gov
TD-DFTAbsorption/Emission WavelengthsPredicts UV-Vis spectra and confirms ICT nature of transitions. nih.gov
DFT/NBO AnalysisHOMO/LUMO OrbitalsHOMO on dimethylamino-naphthalene, LUMO on sulfonamide. nih.gov
DFTElectrostatic Potential SurfaceReveals sites for electrophilic/nucleophilic attack and H-bonding. nih.gov

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in complex systems, such as when it is grafted onto a surface or dissolved in a solvent. acs.orgacs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into structure, dynamics, and thermodynamics.

Applications of MD simulations for this system include:

Surface Grafting and Monolayer Formation: Reactive MD simulations can model the silanization process, showing how the triethoxysilyl groups hydrolyze and condense to form covalent bonds with a silica surface. researchgate.netacs.org These simulations can predict the grafting density, orientation, and conformation of the molecules in the resulting monolayer. acs.org

Solvent Interactions: MD can simulate the molecule in different solvents to understand solvation shell structure and dynamics. This is particularly relevant for explaining the solvatochromic shifts observed in the fluorescence of the dansyl group, as the organization of solvent molecules around the fluorophore directly influences its electronic environment.

Behavior in Polymer Composites: Within a polymer matrix, MD can be used to study the interpenetration of polymer chains into the grafted silane layer at an interface. mdpi.com It can also probe the mobility and conformational freedom of the dansyl probe within the composite, relating these dynamics to the macroscopic properties of the material. researchgate.netmdpi.com For instance, simulations have been used to study the strength of the interphase between silica and silane coupling agents under mechanical loading. researchgate.net

Modeling of Fluorophore-Analyte Interactions and Quenching Mechanisms

A significant application of computational modeling is to elucidate the mechanisms by which the fluorescence of this compound is altered upon interaction with an analyte. This is fundamental to designing rational chemosensors.

DFT calculations are the primary tool for this purpose. By modeling the complex formed between the dansyl-silane probe and an analyte (e.g., a metal ion or small molecule), researchers can:

Determine Binding Sites and Energies: Calculations can identify the most stable structure of the probe-analyte complex and determine the binding energy, indicating the strength of the interaction. For dansylamides, analytes often interact with the sulfonamide group.

Elucidate Quenching Mechanisms: Fluorescence quenching can occur through mechanisms like Photoinduced Electron Transfer (PET). Computational modeling can confirm if a thermodynamically favorable pathway for electron transfer exists between the excited fluorophore and the bound analyte. By analyzing the HOMO and LUMO energy levels of the complex, it can be determined if the analyte introduces new, lower-energy orbitals that facilitate non-radiative decay, thus quenching the fluorescence.

Explain Spectral Shifts: The binding of an analyte alters the electronic structure of the fluorophore. DFT and TD-DFT can calculate the new energy levels and predict the resulting shift (blue or red) in the absorption and emission spectra, which can then be compared with experimental results. For example, the free electron in a radical species is a strong quencher, and oxidation of fluorescent dansyl derivatives to form radicals leads to fluorescence quenching. nih.gov

Future Research Directions and Emerging Opportunities

Novel Synthetic Routes for Tunable N-(Triethoxysilylpropyl)dansylamide Derivatives

The development of novel synthetic methodologies is crucial for creating a diverse library of this compound derivatives with tailored properties. The ability to fine-tune the photophysical and chemical characteristics of the molecule will enable its application in a wider range of sophisticated technologies.

One promising direction is the exploration of post-functionalization strategies. These methods would involve synthesizing the core this compound structure and subsequently modifying the dansyl group or the propyl linker. For instance, electrophilic aromatic substitution on the naphthalene (B1677914) ring of the dansyl moiety could introduce various functional groups, thereby altering the electronic properties and, consequently, the fluorescence characteristics of the molecule. Similarly, the development of synthetic routes that allow for the incorporation of different linker lengths and compositions between the dansylamide (B1669799) and the triethoxysilyl group would provide another level of control over the final properties of the material.

The synthesis of dansyl derivatives with reactive handles, such as azides or alkynes, would facilitate their use in "click chemistry" reactions. mdpi.com This would allow for the straightforward and efficient conjugation of this compound to a wide array of biomolecules, polymers, and nanoparticles with complementary functional groups. Such an approach would significantly streamline the preparation of complex, functional materials.

Furthermore, inspiration can be drawn from the synthesis of other functionalized silatranes. For example, the aza-Michael reaction of 3-aminopropylsilatrane with various acrylates has been shown to yield a range of functionalized silatranes with interesting biological activities. mdpi.com A similar approach could be adapted to modify the propylamino group of this compound, introducing new functionalities and tuning its properties.

A summary of potential synthetic strategies is presented in the table below:

Synthetic StrategyTarget ModificationPotential Outcome
Electrophilic Aromatic SubstitutionDansyl Naphthalene RingTunable photophysical properties (e.g., emission wavelength, quantum yield)
Linker ModificationPropyl LinkerControl over spatial orientation and interaction with surfaces
"Click Chemistry" HandlesDansyl or Propyl MoietyFacile conjugation to biomolecules and nanoparticles
Aza-Michael AdditionPropylamino GroupIntroduction of new functional groups and properties

Integration with Advanced Nanotechnologies for Enhanced Research Tools

The triethoxysilyl group of this compound makes it an ideal candidate for integration with silica-based nanotechnologies. cymitquimica.com However, emerging opportunities lie in its incorporation into a broader range of nanomaterials to create novel and powerful research tools.

Graphene-based Nanocomposites: The functionalization of graphene oxide with fluorescent molecules is a rapidly developing field. nih.gov By covalently attaching this compound to graphene oxide sheets, it is possible to create highly fluorescent, water-dispersible nanocomposites. These materials could find applications in bioimaging, where the graphene serves as a scaffold and the dansylamide provides the fluorescent signal. The large surface area of graphene could also allow for the co-loading of other molecules, such as drugs, leading to theranostic platforms.

Quantum Dot Conjugates: Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, including high quantum yields and narrow emission spectra. Functionalizing QDs with this compound could lead to the development of Förster Resonance Energy Transfer (FRET) based sensors. In such a system, the QD could act as the energy donor and the dansylamide as the acceptor. The binding of an analyte to a receptor linked to the dansylamide could alter the FRET efficiency, providing a ratiometric sensing mechanism.

Smart Coatings and Films: The ability of this compound to be incorporated into sol-gel matrices opens up possibilities for the creation of smart coatings. These coatings could be designed to respond to environmental changes, such as the presence of specific chemicals or changes in pH, by altering their fluorescence. Such materials could be used for real-time monitoring of structural integrity in materials or for the detection of corrosive agents.

A table summarizing potential nanotechnology integrations is provided below:

NanotechnologyIntegration StrategyPotential Application
Graphene OxideCovalent attachmentBioimaging, Theranostics
Quantum DotsFRET-based conjugationRatiometric sensing
Sol-Gel FilmsEntrapment or covalent bondingSmart coatings for environmental monitoring

Multi-Stimuli Responsive Materials Incorporating this compound

A significant area of future research lies in the development of materials that can respond to multiple external stimuli. researchgate.net The incorporation of this compound into such systems can provide a fluorescent readout of the material's state, adding a new layer of functionality.

Thermo- and pH-Responsive Hydrogels: this compound can be copolymerized with monomers such as N-isopropylacrylamide (NIPAAm) to create hydrogels that are responsive to both temperature and pH. The dansylamide moiety's fluorescence is sensitive to the local environment's polarity and viscosity. As the hydrogel swells or collapses in response to temperature or pH changes, the environment around the dansylamide will change, leading to a corresponding change in its fluorescence emission. This could be exploited for creating sensors that can monitor multiple parameters simultaneously or for controlled drug delivery systems where the release of a therapeutic agent is triggered by specific combinations of temperature and pH. mdpi.comnih.govnih.govdntb.gov.ua

Photo- and Chemo-Responsive Materials: Combining this compound with photochromic molecules, such as spiropyrans or azobenzenes, within a polymer matrix could lead to materials that respond to both light and chemical stimuli. The photochromic molecule could be used to switch the material between two states, each with a different affinity for a particular chemical analyte. The dansylamide's fluorescence would then report on the binding of the analyte in each state, allowing for the development of rewritable sensors and logic gates.

The following table outlines potential multi-stimuli responsive systems:

StimuliResponsive ComponentRole of this compoundPotential Application
Temperature & pHN-isopropylacrylamide (NIPAAm) copolymerFluorescent reporter of hydrogel swelling/collapseMulti-parameter sensors, controlled drug delivery
Light & ChemicalPhotochromic molecules (e.g., spiropyrans)Fluorescent readout of analyte binding in different statesRewritable sensors, molecular logic gates

Advanced Computational Studies to Predict and Optimize Performance

Advanced computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for understanding and predicting the behavior of molecules and materials at the atomic level. Applying these methods to this compound and its derivatives can accelerate the design of new materials with optimized properties.

Predicting Photophysical Properties: DFT calculations can be used to predict the excitation and emission wavelengths, quantum yields, and fluorescence lifetimes of new this compound derivatives. mdpi.com This would allow researchers to screen a large number of potential structures in silico before committing to their synthesis, saving significant time and resources. For example, the effect of different substituents on the dansyl ring on the molecule's spectral properties could be systematically investigated.

Simulating Interactions with Surfaces and Analytes: MD simulations can provide detailed insights into the interactions of this compound with various surfaces, such as silica (B1680970) or graphene. These simulations can reveal how the molecule orients itself on the surface and how this orientation affects its accessibility to analytes. This information is crucial for the design of efficient sensors and functional coatings. Furthermore, MD simulations can be used to study the binding of specific analytes to the dansylamide moiety, providing a deeper understanding of the sensing mechanism.

A summary of the applications of computational studies is provided below:

Computational MethodArea of InvestigationPotential Outcome
Density Functional Theory (DFT)Photophysical properties of derivativesIn-silico screening of new molecules with desired spectral properties
Molecular Dynamics (MD)Interactions with surfaces and analytesUnderstanding of sensing mechanisms and rational design of sensors
Combined DFT/MDOverall material performancePrediction and optimization of material properties for specific applications

New Applications in Materials Science and Analytical Chemistry Beyond Current Scope

While this compound is well-established as a fluorescent probe for sensing applications, its unique properties can be leveraged for a variety of other cutting-edge applications in materials science and analytical chemistry.

Latent Fingerprint Detection: Recent research has shown that fluorescent nanoparticles functionalized with dansyl derivatives can be used for the development of latent fingerprints on various surfaces. nih.govnih.govrsc.orgresearchgate.net The nanoparticles adhere to the fingerprint residues, and the intense fluorescence of the dansyl group allows for high-contrast imaging of the fingerprint ridges. This compound, with its ability to be incorporated into silica nanoparticles, is an excellent candidate for this application. nih.govrsc.orgresearchgate.net This method offers a non-destructive and highly sensitive alternative to traditional fingerprinting techniques. researchgate.net

Anti-Counterfeiting Technologies: The unique fluorescent properties of this compound make it a promising candidate for use in anti-counterfeiting applications. researchgate.net It can be incorporated into inks, polymers, or coatings that are invisible under normal lighting but become brightly fluorescent under UV light. The specific emission spectrum of the dansylamide can serve as a unique security feature that is difficult to replicate. Furthermore, by combining this compound with other fluorescent molecules, it is possible to create complex, multi-color security labels that are even more robust against counterfeiting. nih.gov

Hybrid Materials for Catalysis: The dansylamide moiety can act as a ligand for metal ions. By immobilizing this compound onto a solid support, such as silica or a polymer resin, it is possible to create hybrid materials that can be used as catalysts. mdpi.com The dansylamide can coordinate to a catalytically active metal center, and the solid support provides a high surface area and allows for easy separation and recycling of the catalyst. The fluorescence of the dansylamide could also be used to monitor the catalytic reaction in real-time.

A table of emerging applications is presented below:

Application AreaPrinciple of OperationAdvantages
Latent Fingerprint DetectionAdhesion of fluorescent nanoparticles to fingerprint residuesHigh sensitivity, non-destructive, high-contrast imaging
Anti-CounterfeitingInvisible fluorescent inks and coatingsDifficult to replicate, unique spectral signature
Hybrid Materials for CatalysisImmobilized metal-ligand complexesEasy catalyst separation and recycling, potential for reaction monitoring

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Triethoxysilylpropyl)dansylamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via transimidation reactions, where dansylamide is conjugated to a triethoxysilylpropyl group. For example, analogous syntheses involving phthalimide derivatives utilize transimidation between anhydrides and 3-aminopropyltriethoxysilane . Optimization includes controlling reaction temperature (60–80°C), using anhydrous solvents to prevent premature silane hydrolysis, and monitoring progress via thin-layer chromatography (TLC) or NMR. Catalytic agents like imidazole may enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Fourier-transform infrared spectroscopy (FTIR) : Identifies siloxane (Si-O-Si) bonds (1050–1100 cm⁻¹) and dansylamide aromatic C-H stretches (3000–3100 cm⁻¹) .
  • Nuclear magnetic resonance (NMR) : ¹H NMR detects dansylamide protons (δ 7.5–8.5 ppm) and triethoxysilylpropyl methylene groups (δ 0.5–1.5 ppm). ²⁹Si NMR confirms silane condensation (peaks at −45 to −65 ppm for T³ structures) .
  • Fluorescence spectroscopy : Validates dansylamide’s emission profile (λex ~340 nm, λem ~500 nm) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : The compound is used as:

  • Fluorescent silane coupling agent : Functionalizes silica nanoparticles or surfaces for bioimaging. The dansyl group enables tracking via fluorescence microscopy .
  • Metal ion sensor : Modifications like N-imidazolylpropyl dansylamide detect Hg²⁺ in PBS-EtOH solutions via fluorescence quenching .
  • Surface modifier : Enhances adhesion in polymer composites by forming covalent Si-O-metal bonds .

Advanced Research Questions

Q. How can researchers address discrepancies in silane hydrolysis kinetics observed during surface functionalization experiments?

  • Methodological Answer : Discrepancies arise from variable humidity, solvent polarity, and catalyst presence. Strategies include:

  • Controlled hydrolysis : Use buffered aqueous-organic mixtures (e.g., ethanol/water, 4:1) to standardize hydrolysis rates .
  • Catalyst optimization : Acetic acid (0.1–1.0% v/v) accelerates hydrolysis, while amines (e.g., APTES) delay condensation .
  • In situ monitoring: Ellipsometry or quartz crystal microbalance (QCM) tracks silane layer growth kinetics .

Q. What strategies improve the fluorescence quantum yield of this compound in aqueous media?

  • Methodological Answer : Dansylamide’s quantum yield decreases in polar solvents due to aggregation-caused quenching (ACQ). Mitigation approaches:

  • Nanoparticle encapsulation : Embedding in silica nanoparticles reduces ACQ and enhances photostability .
  • Solvent tuning : Use PBS-EtOH (1:4, pH 7.4) to balance polarity and minimize self-association .
  • Derivatization : Introduce electron-withdrawing groups (e.g., imidazole) to redshift emission and reduce solvent sensitivity .

Q. How do pH and solvent polarity affect the Hg²⁺ sensing performance of dansylamide-modified probes?

  • Methodological Answer :

  • pH dependence : At pH < 6, dansylamide’s sulfonamide group protonates, reducing Hg²⁺ binding. Optimal sensitivity occurs at pH 7–8, where the sulfonamide is deprotonated .
  • Solvent effects : Higher ethanol content (>50%) improves Hg²⁺ selectivity by reducing water-induced fluorescence quenching. Calibration curves in PBS-EtOH (1:4) show linear response (0.1–10 µM Hg²⁺) with LOD ~50 nM .

Q. What experimental controls are critical when studying cellular uptake of dansylamide-functionalized nanoparticles?

  • Methodological Answer :

  • Negative controls : Use non-functionalized nanoparticles to differentiate passive vs. receptor-mediated uptake .
  • Blocking studies : Pre-treat cells with excess dansylamide to confirm receptor specificity.
  • Flow cytometry gating : Define CD19+/CD3+/CD11b+ populations to quantify uptake in B cells, T cells, and macrophages .
  • Time-course analysis : Compare uptake at 24 vs. 48 hours to rule out saturation artifacts .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on silane layer stability in humid environments?

  • Methodological Answer : Contradictions stem from:

  • Substrate pretreatment : Hydroxylated surfaces (e.g., plasma-cleaned glass) enhance silane adhesion, while poorly cleaned substrates lead to uneven layers .
  • Humidity thresholds : Optimal curing occurs at 40–60% relative humidity. Excess moisture (>80%) causes porous layers, reducing stability .
  • Cross-linker use : Co-condensation with bis-silanes (e.g., bis-triethoxysilylpropyl tetrasulfide) improves mechanical robustness .

Tables for Key Data

Property Method Typical Value Reference
Fluorescence λemSpectrofluorimetry (PBS-EtOH)500–520 nm
Hydrolysis Rate (pH 7)QCM0.8 nm/min (ethanol/water, 4:1)
Hg²⁺ LODFluorescence titration50 nM
Silane Layer ThicknessEllipsometry2–5 nm (monolayer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Triethoxysilylpropyl)dansylamide
Reactant of Route 2
Reactant of Route 2
N-(Triethoxysilylpropyl)dansylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.